Carbanilide, 2-methoxy-

Description

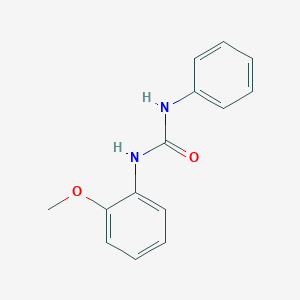

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHOLDAVJGTKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304163 | |

| Record name | Carbanilide, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-82-0 | |

| Record name | N-(2-Methoxyphenyl)-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilide, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013142820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilide, 2-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilide, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Carbanilide, 2 Methoxy and Its Analogues

Strategic Approaches to Methoxy-Substitution on Carbanilide (B493258) Core Structures

The introduction and manipulation of a methoxy (B1213986) group on the carbanilide scaffold requires careful strategic planning to control regioselectivity and achieve desired molecular architectures. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring and can be leveraged to direct further functionalization.

Novel Synthetic Routes and Reaction Mechanisms

Traditional methods for the synthesis of unsymmetrical ureas, including 2-methoxy-carbanilide, often involve the reaction of an isocyanate with an amine. wikipedia.org For the target molecule, this would typically involve the reaction of 2-methoxyphenyl isocyanate with aniline (B41778), or phenyl isocyanate with 2-methoxyaniline.

However, recent advancements have focused on developing more innovative and efficient synthetic protocols. One such novel approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating methods. For instance, the direct amidation of a carboxylic acid or ester with an aniline under microwave conditions has been shown to be an efficient way to form amide bonds, a principle that can be extended to urea (B33335) synthesis. mdpi.com

Reaction Mechanism: The fundamental reaction mechanism for the formation of the urea linkage from an isocyanate and an amine involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the final urea product.

A proposed microwave-assisted synthesis of Carbanilide, 2-methoxy- could involve the in-situ generation of the isocyanate from a suitable precursor, which then rapidly reacts with the corresponding amine in a sealed vessel under microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Yields | Moderate to Good | Often Higher |

| By-product Formation | Can be significant | Minimized |

Another novel strategy involves the use of hypervalent iodine reagents , such as PhI(OAc)₂, to mediate the coupling of amides and amines. This method avoids the need for metal catalysts and harsh reaction conditions. mdpi.com This approach could be adapted for the synthesis of 2-methoxy-carbanilide by coupling a suitable benzamide (B126) derivative with a methoxy-substituted aniline, or vice-versa.

Green Chemistry Principles and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of ureas to minimize environmental impact. Key strategies include the use of safer reagents, solvent-free conditions, and energy-efficient methods.

Isocyanate-Free Synthesis: A significant focus of green urea synthesis is the avoidance of highly toxic and hazardous isocyanates. One sustainable approach involves the use of carbonyl sulfide (B99878) (COS) as a C1 source, which reacts with amines under catalyst-free conditions to form ureas. semanticscholar.orgnih.gov The high selectivity of this method can be achieved by using a combination of a weakly nucleophilic aromatic amine and a highly nucleophilic secondary aliphatic amine, a principle that can be extended to the synthesis of unsymmetrical aryl ureas. nih.gov

Solvent-Free and Aqueous Synthesis: Performing reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. Solvent-free methods for the synthesis of asymmetrically N,N'-substituted ureas have been developed, offering an eco-friendly methodology. researchgate.net Additionally, conducting the synthesis in water presents a benign alternative.

Microwave-Assisted Green Synthesis: As mentioned earlier, microwave-assisted synthesis is not only a novel but also a green technique due to its energy efficiency and potential to reduce by-product formation.

Table 2: Green Chemistry Approaches to Urea Synthesis

| Green Principle | Application in Carbanilide, 2-methoxy- Synthesis |

| Atom Economy | Use of catalytic methods to maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Employing water as a solvent or conducting the reaction under solvent-free conditions. |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring the use of CO₂ as a C1 source for the carbonyl group. |

| Reduce Derivatives | One-pot synthesis strategies to minimize intermediate isolation and purification steps. |

Synthesis of Diverse Carbanilide, 2-methoxy- Derivatives

The core structure of carbanilide, 2-methoxy- can be further modified to generate a library of derivatives with diverse functionalities. This often involves strategic functional group interconversions and regioselective reactions.

Functional Group Interconversions and Regioselective Synthesis

The presence of the methoxy group and the two phenyl rings in carbanilide, 2-methoxy- offers multiple sites for further functionalization. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution on its attached phenyl ring. This allows for the regioselective introduction of various substituents.

For example, nitration of the methoxy-bearing ring would be expected to occur at the positions ortho and para to the methoxy group. Subsequent reduction of the nitro group to an amine would provide a handle for further derivatization, such as acylation or sulfonylation.

Functional group interconversions can also be performed on substituents introduced onto the carbanilide scaffold. For instance, a bromo-substituent, introduced via electrophilic bromination, can be converted to other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

A direct method for the regioselective construction of benzimidazolones has been reported using a palladium catalyst to couple monosubstituted ureas with 1,2-dihaloaromatic systems. nih.gov This cascade C-N coupling demonstrates a high degree of regioselectivity and could be a potential route to complex heterocyclic derivatives of 2-methoxy-carbanilide.

Asymmetric Synthesis of Chiral Methoxy-Carbanilide Enantiomers

While carbanilide, 2-methoxy- itself is not chiral, the introduction of appropriate substituents can lead to the formation of chiral derivatives. This can occur through the creation of a stereocenter on a substituent or by the generation of atropisomerism. Atropisomerism can arise in sterically hindered biaryl systems where rotation around the single bond is restricted. In the context of substituted carbanilides, the presence of bulky ortho-substituents can lead to axially chiral atropisomers.

The enantioselective synthesis of such chiral derivatives is a significant challenge. One potential strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions. For instance, a chiral ligand could be employed in a metal-catalyzed cross-coupling reaction to introduce a substituent in an enantioselective manner.

Biocatalytic methods, using enzymes such as ketoreductases or transaminases, offer a powerful approach for the synthesis of chiral intermediates that can then be incorporated into the carbanilide structure. nih.gov These enzymatic reactions are often highly enantioselective and can be performed under mild, environmentally friendly conditions.

Table 3: Potential Chiral Derivatives of Carbanilide, 2-methoxy-

| Type of Chirality | Structural Feature | Potential Synthetic Approach |

| Point Chirality | A stereocenter in an alkyl or acyl substituent on one of the phenyl rings or on a nitrogen atom. | Asymmetric alkylation or acylation using a chiral reagent or catalyst. |

| Axial Chirality (Atropisomerism) | Restricted rotation around the N-aryl bonds due to bulky ortho-substituents. | Diastereoselective synthesis using a chiral auxiliary or kinetic resolution of a racemic mixture. |

Sophisticated Spectroscopic and Chromatographic Elucidation of Carbanilide, 2 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to "Carbanilide, 2-methoxy-" is no exception. This technique probes the magnetic properties of atomic nuclei to reveal detailed information about the molecular structure and the connectivity of atoms.

Solid-State NMR Applications for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physicochemical properties of a compound. Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing these different crystalline forms. nih.govnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state.

For "Carbanilide, 2-methoxy-," ssNMR can be used to:

Identify and differentiate between various polymorphic forms by observing differences in chemical shifts and peak multiplicities. nih.gov

Characterize the number of crystallographically independent molecules in the unit cell.

Provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

The use of techniques like cross-polarization/magic-angle spinning (CP/MAS) is crucial in obtaining high-resolution ssNMR spectra of organic solids. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.govbiocompare.com HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy, typically to several decimal places. biocompare.com This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

For "Carbanilide, 2-methoxy-," HRMS provides:

Accurate Mass Measurement: Confirmation of the molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass.

Fragmentation Analysis: By inducing fragmentation of the molecule within the mass spectrometer, a characteristic pattern of fragment ions is produced. The high mass accuracy of these fragments aids in their identification and provides valuable structural information, corroborating data from other spectroscopic techniques.

The following table illustrates the type of data obtained from HRMS:

| Parameter | Information |

| Measured m/z | The experimentally determined mass-to-charge ratio of the molecular ion. |

| Calculated m/z | The theoretical mass-to-charge ratio based on the proposed elemental formula. |

| Mass Error (ppm) | The difference between the measured and calculated m/z, expressed in parts per million. |

| Fragment Ions | The m/z values of the fragments produced upon ionization, which reveal structural motifs. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Metabolite Identification

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) creates a powerful analytical platform for separating and identifying components in complex mixtures. nih.gov LC-MS/MS is extensively used for impurity profiling and metabolite identification. dphen1.comeuropa.eu

Impurity Profiling: This technique is crucial for identifying and quantifying impurities in bulk drug substances and pharmaceutical formulations. ajprd.com The LC separates the impurities from the main compound, and the MS/MS provides structural information for their identification, even at very low levels. nih.gov The ability to generate characteristic "fingerprints" for impurities is a key advantage of this method. nih.gov

Metabolite Identification: In drug metabolism studies, LC-MS/MS is used to identify the products formed when a drug is processed by the body. researchgate.netsciex.com This involves identifying modifications such as hydroxylation, demethylation, or conjugation. The high sensitivity and specificity of LC-MS/MS are essential for detecting and characterizing these metabolites, which are often present in low concentrations in biological matrices. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Chemical Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com These vibrations are specific to the types of chemical bonds present and their environment, providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net For "Carbanilide, 2-methoxy-," the IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea (B33335) linkage, C-O stretching of the methoxy (B1213986) group, and various C-H and C=C vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. libretexts.org The scattered light can have a different frequency from the incident light, and this frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. libretexts.orgusda.gov

The table below highlights key vibrational frequencies for "Carbanilide, 2-methoxy-":

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (urea) | Stretching | 3300 - 3500 |

| C=O (urea) | Stretching | 1630 - 1680 |

| C-O (methoxy) | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |

X-ray Crystallography for Crystalline Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. pages.devanton-paar.com By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated that can be mathematically transformed into a detailed electron density map of the molecule. pages.dev

For "Carbanilide, 2-methoxy-," a successful X-ray crystallographic analysis would provide:

Precise Bond Lengths and Angles: Unambiguous determination of the geometry of the molecule.

Conformation in the Solid State: The exact three-dimensional shape of the molecule as it exists in the crystal.

Intermolecular Interactions: Detailed information about how the molecules pack together in the crystal lattice, including hydrogen bonding and van der Waals interactions. This is crucial for understanding the physical properties of the solid form.

Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution

The rigorous characterization of Carbanilide (B493258), 2-methoxy- necessitates the use of sophisticated analytical techniques capable of assessing purity and resolving closely related isomers. Advanced chromatographic and electrophoretic methods provide the high resolution and sensitivity required for these demanding analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Carbanilide, 2-methoxy- and its potential impurities. openaccessjournals.comresearchgate.net The development of a robust HPLC method involves a systematic optimization of chromatographic parameters to achieve adequate separation and peak shape. researchgate.net

Method development typically begins with the selection of a suitable stationary phase and mobile phase. openaccessjournals.com For a compound like Carbanilide, 2-methoxy-, reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. globalresearchonline.netbiomedpharmajournal.org The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, and can be run in either an isocratic (constant composition) or gradient (variable composition) mode to achieve the desired separation. scribd.com Detection is frequently accomplished using a UV-Vis detector, as the aromatic rings in the carbanilide structure absorb ultraviolet light. openaccessjournals.com

Once developed, the analytical method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure it is suitable for its intended purpose. ejgm.co.ukscirp.org Validation encompasses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. ijper.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ejgm.co.uk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). ijper.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijper.org

Table 1: Typical HPLC Method Parameters for Carbanilide, 2-methoxy- Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating components based on polarity. ejgm.co.uk |

| Mobile Phase | Acetonitrile:Water or Methanol:Water mixture | Elutes the sample components through the column. ejgm.co.uk |

| Elution Mode | Isocratic or Gradient | Controls the separation of compounds with varying polarities. scribd.com |

| Flow Rate | 1.0 - 1.2 mL/min | Determines the speed of the separation and retention times. researchgate.net |

| Column Temp. | 35 °C | Ensures reproducible retention times by controlling viscosity. researchgate.net |

| Injection Vol. | 20 µL | The volume of the sample introduced into the system. researchgate.net |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) | Detects and quantifies the analyte as it elutes from the column. scirp.org |

Table 2: Example of HPLC Method Validation Data

| Validation Parameter | Specification | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9998 scirp.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% nih.gov |

| Precision (%RSD) | ≤ 2.0% | < 1.5% ijper.org |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.01 mg/L ejgm.co.uk |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.03 mg/L nih.gov |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. researchgate.net However, Carbanilide, 2-methoxy-, with its polar N-H functional groups, has relatively low volatility and may exhibit poor chromatographic behavior, such as peak tailing, due to interactions with the GC column. jfda-online.com To overcome these limitations, a chemical derivatization step is typically required prior to analysis. researchgate.netajrsp.com

Derivatization modifies the analyte's chemical structure to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net A common derivatization strategy for compounds containing active hydrogen atoms (like those in the N-H groups of the carbanilide moiety) is silylation. jfda-online.com In this process, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. jfda-online.com

The resulting TMS derivative of Carbanilide, 2-methoxy- is significantly more volatile and less polar, leading to improved peak shape and resolution during GC separation. researchgate.net This approach allows for the sensitive detection and quantification of the compound and can also be used to analyze for the presence of volatile or derivatizable impurities. nih.gov The analysis is typically performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. nih.gov

Capillary Electrophoresis and Electrochemistry Techniques

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation mechanism for the analysis of compounds like Carbanilide, 2-methoxy-. mdpi.com CE techniques, particularly Capillary Zone Electrophoresis (CZE), separate analytes based on their charge-to-size ratio within a narrow, buffer-filled fused silica (B1680970) capillary under the influence of a high electric field. mdpi.commdpi.com This method provides rapid analyses and extremely high resolution, making it well-suited for purity assessments and the resolution of closely related isomers. mdpi.com For neutral compounds, an adaptation called Micellar Electrokinetic Chromatography (MEKC) can be employed, where surfactants are added to the buffer to create micelles that act as a pseudostationary phase to facilitate separation. mdpi.com

The coupling of electrochemical detection (ED) with separation techniques like HPLC or CE can offer exceptional sensitivity for electroactive compounds. biomedpharmajournal.orgmdpi.com The principle of electrochemical detection relies on measuring the current resulting from the oxidation or reduction of the analyte as it passes over an electrode held at a specific potential. The aromatic rings and the urea functionality in Carbanilide, 2-methoxy- may possess sufficient electrochemical activity to be detected in this manner. This approach can lower the limits of detection compared to standard UV detection, making it valuable for trace-level analysis. chromatographyonline.com

Computational and Theoretical Investigations of Carbanilide, 2 Methoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules in their ground state. nih.gov

For Carbanilide (B493258), 2-methoxy-, a DFT study, likely employing a hybrid functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. nih.gov This calculation provides key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to explore the properties of electronic excited states through Time-Dependent DFT (TD-DFT), which helps in understanding the molecule's UV-Vis absorption spectrum and photochemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for Carbanilide, 2-methoxy- (Hypothetical DFT Calculation)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| N-C (amide) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | N-C-N (urea) | ~118° |

| C-O-C (methoxy) | ~117° | |

| Dihedral Angle | C-N-C-N | ~180° (trans) or ~0° (cis) |

Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is more likely to undergo chemical reactions. mdpi.comnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govmdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

A hard molecule has a large HOMO-LUMO gap, whereas a soft molecule has a small gap. mdpi.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment.

Table 2: Illustrative FMO Energies and Reactivity Descriptors for Carbanilide, 2-methoxy- (Hypothetical)

| Parameter | Value | Unit | Implication |

| EHOMO | -6.20 | eV | Electron-donating capability |

| ELUMO | -1.15 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.05 | eV | Moderate reactivity and stability |

| Chemical Hardness (η) | 2.525 | eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.198 | eV⁻¹ | Proneness to change in electron distribution |

| Electronegativity (χ) | 3.675 | eV | Electron-attracting power |

| Electrophilicity Index (ω) | 2.67 | eV | Capacity to accept electrons |

Note: These values are hypothetical, presented to illustrate the output of a quantum chemical calculation and its interpretation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment. semanticscholar.orgacs.org

For Carbanilide, 2-methoxy-, MD simulations would be crucial for understanding its conformational flexibility. scribd.com The molecule has several rotatable single bonds, particularly around the central urea (B33335) moiety and the methoxy (B1213986) group. A conformational analysis via MD can reveal the preferred shapes (conformers) the molecule adopts and the energy barriers between them. nih.govsapub.org

MD simulations are also essential for studying solvation effects. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how hydrogen bonds are formed and broken. nih.govacs.org This is particularly relevant for understanding the solubility and behavior of Carbanilide, 2-methoxy- in a biological context, such as its ability to cross cell membranes. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics applies computational methods to solve chemical problems, especially in the context of drug discovery. It involves the analysis of large chemical datasets to identify new drug candidates through virtual screening.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) has been identified. jubilantbiosys.comnih.gov LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Key LBDD techniques include:

Pharmacophore Modeling : This involves identifying the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are critical for a molecule's biological activity. researchgate.netresearchgate.net If Carbanilide, 2-methoxy- were a known active compound, a pharmacophore model could be built based on its structure and used as a 3D query to search large databases for other compounds with a similar arrangement of features.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govfiveable.me By analyzing a dataset of carbanilide analogs with known activities, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding lead optimization.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov The central technique in SBDD is molecular docking.

Molecular Docking : This computational method predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor). neurips.cc If a biological target for Carbanilide, 2-methoxy- were known, docking simulations would be used to place it into the receptor's binding site. The simulation calculates a "docking score," which estimates the strength of the interaction. This allows researchers to prioritize potential drug candidates and suggest chemical modifications to improve binding. nih.gov

Scaffold Hopping : SBDD can also be used for "scaffold hopping," where the core structure (scaffold) of a known inhibitor is replaced with a structurally novel one while maintaining the key interactions with the target. biosolveit.deresearchgate.net This can lead to the discovery of new chemical classes of drugs with potentially improved properties, such as better selectivity or fewer side effects.

Lack of Specific Molecular Docking Simulation Data for Carbanilide, 2-methoxy-

Despite a thorough search of scientific databases and computational chemistry literature, no specific molecular docking simulation studies have been published for the compound Carbanilide, 2-methoxy-. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding ligand-target interactions.

While the methodology of molecular docking is well-established and widely applied to a vast range of chemical compounds to explore their potential biological activities, it appears that "Carbanilide, 2-methoxy-" has not been the subject of such specific computational investigations, or at least, the results of any such studies have not been made publicly available in scientific literature.

General computational and theoretical investigations often involve a variety of techniques, including molecular docking, to elucidate the interactions between a small molecule, such as Carbanilide, 2-methoxy-, and a biological target, typically a protein or a nucleic acid. These simulations can provide valuable insights into:

Binding Affinity: The strength of the interaction between the ligand and its target.

Binding Mode: The specific orientation and conformation of the ligand within the target's binding site.

Key Interactions: Identification of the specific amino acid residues or nucleotides that form hydrogen bonds, hydrophobic interactions, or other types of bonds with the ligand.

Without specific studies on Carbanilide, 2-methoxy-, it is not possible to provide detailed data tables or research findings on its ligand-target interactions as determined by molecular docking simulations. Such an analysis would require dedicated computational research focusing on this particular compound and its potential biological targets.

Therefore, the section on "Molecular Docking Simulations for Ligand-Target Interactions" for Carbanilide, 2-methoxy- cannot be populated with specific research findings at this time due to the absence of relevant data in the public domain.

Pharmacological and Biological Research on Methoxy Substituted Carbanilide Structures

Mechanism of Action (MOA) Studies

The mechanism of action for chemical compounds is foundational to understanding their therapeutic potential and biological effects. For derivatives of methoxy-substituted carbanilide (B493258), research has focused on identifying specific molecular interactions and the subsequent impact on cellular signaling pathways.

Research into 2-methoxybenzamide derivatives, a core component of the "Carbanilide, 2-methoxy-" structure, has identified the Smoothened (Smo) receptor as a key molecular target. nih.gov The Smoothened receptor is a critical protein in the Hedgehog (Hh) signaling pathway, which is integral to embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway is linked to the development of various cancers, making its components promising targets for therapeutic agents. nih.gov The validation of Smo as the target was demonstrated by the ability of these compounds to prevent the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium, a key step in pathway activation. nih.gov

Studies on structurally related N-lupinyl-2-methoxybenzamides have also shown interactions with other molecular targets. While these compounds displayed very low affinity for dopamine D2 receptors, they did inhibit ligand binding at muscarinic M1 and sigma receptors at micromolar concentrations. nih.gov Furthermore, N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines, which share the 2-methoxybenzyl feature, have been shown to be potent agonists at serotonergic 5-HT2A receptors. nih.gov These findings suggest that the methoxy-substituted carbanilide scaffold may interact with a range of G protein-coupled receptors, depending on the other substituents present in the molecule.

The primary signaling pathway modulated by 2-methoxybenzamide derivatives is the Hedgehog (Hh) pathway. nih.gov In a canonical state, the transmembrane protein Patched (Ptch) inhibits the activity of the Smoothened (Smo) receptor. nih.gov Upon binding of an Hh ligand, this inhibition is lifted, allowing Smo to transmit a signal down a cascade that ultimately leads to the activation of Glioma-associated oncogene (Gli) transcription factors. nih.gov These transcription factors then move into the nucleus to activate target genes. nih.gov

Derivatives of 2-methoxybenzamide function as antagonists of this pathway by targeting the Smo receptor. nih.gov This inhibition blocks the downstream cascade, preventing the activation of Gli transcription factors and thereby halting the expression of genes that promote cell proliferation. nih.gov The cellular response to this modulation is a potent antiproliferative activity, which has been observed in vitro against drug-resistant cancer cell lines. nih.gov The modulation of key signaling pathways, such as the Hh pathway, is a recognized mechanism for the antitumor effects of various compounds. researcher.life

Receptor binding studies are essential for quantifying the affinity of a compound for its molecular target. These assays typically measure the concentration of a compound required to inhibit the binding of a known radiolabeled ligand by 50% (IC50). For a series of N-lupinyl-2-methoxybenzamides, binding studies showed weak displacement of a radioligand from dopamine D2 receptors, with IC50 values greater than 5 µM. nih.gov However, specific compounds in the series demonstrated inhibitory activity at M1 and sigma receptors. nih.gov

Similarly, studies on NBOMe derivatives of 2,5-dimethoxy-substituted phenethylamines revealed potent interactions with several serotonin receptors. These compounds act as very potent 5-HT2A receptor agonists, with EC50 values (the concentration that provokes a response halfway between the baseline and maximum response) ranging from 0.04 to 0.5 µM. nih.gov The N-2-methoxybenzyl substitution was found to significantly increase the binding affinity at 5-HT2A and 5-HT2C receptors compared to their non-substituted analogs. nih.gov

The kinetic analysis of enzyme inhibition provides detailed insights into the mechanism by which a compound interferes with enzyme activity, such as whether the inhibition is competitive, noncompetitive, or uncompetitive with respect to the enzyme's substrate. mdpi.comnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov The methoxy (B1213986) group is a prevalent substituent in many drugs and is known to influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdovepress.comdergipark.org.tr A pharmacophore model serves as a template for designing new molecules or for searching databases to find new compounds with the potential for similar activity. dergipark.org.trnih.gov

For a series of 2-methoxy benzanilides and their thioxo analogues with antimycobacterial activity, pharmacophore identification studies were conducted. ijddd.com The results indicated that the key features for activity were the presence of a hydrogen bond donor, an aromatic ring, and an aliphatic group. ijddd.com This type of model is crucial for lead optimization, as it guides medicinal chemists in making structural modifications to a lead compound to enhance its potency and selectivity. nih.gov Structure-based pharmacophore models, derived from the crystal structure of a ligand-receptor complex, can provide highly accurate representations of the necessary interactions for binding. nih.govplos.org

In silico toxicology uses computational models to predict the potential adverse effects of chemicals, aiming to reduce reliance on animal testing and to identify potential liabilities early in the drug discovery process. nih.govnih.govresearchgate.net These predictive models are often built using QSAR principles, where molecular descriptors (quantifiable properties of a molecule's structure) are correlated with a known toxicological endpoint. nih.gov

QSAR studies have been performed on related 2-methoxyphenols to predict biological activities, including antioxidant capacity and cytotoxicity. nih.gov These models utilize electronic descriptors such as the energy of the highest occupied molecular orbital (HOMO), ionization potential (IP), and chemical hardness to establish a mathematical relationship with the observed activity. nih.gov For instance, a linear relationship was observed between the anti-radical activity and the ionization potential for a series of 2-methoxyphenols. nih.gov

Various web-based platforms, such as ProTox-II, offer predictions for a wide range of toxicological endpoints, including oral toxicity, hepatotoxicity, cytotoxicity, and mutagenicity, by integrating data from machine learning models, fragment propensities, and pharmacophore-based analyses. asmepress.com These tools provide a rapid and cost-effective way to screen compounds for potential toxicity before they are synthesized. nih.gov

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. frontiersin.orgopenaccessjournals.comnih.gov This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. drughunter.com These initial hits serve as starting points for building more potent and selective drug candidates through chemical elaboration. frontiersin.orgdrughunter.comyoutube.com

The carbanilide scaffold, and specifically a 2-methoxyphenyl urea (B33335) fragment, is a prime candidate for FBDD campaigns targeting protein kinases. The urea group is recognized as a beneficial chemical anchor that can form multiple hydrogen-bond interactions within the hinge region of a kinase's ATP-binding pocket. nih.gov FBDD strategies have been successfully employed to develop highly specific protein kinase inhibitors. nih.gov

In a typical FBDD workflow, a fragment library would be screened against a target kinase. If a fragment like 2-methoxy-phenylurea shows binding, its binding mode is determined using biophysical techniques such as X-ray crystallography. openaccessjournals.com This structural information then guides medicinal chemists to "grow" the fragment by adding chemical moieties that can interact with adjacent pockets of the target protein, thereby increasing affinity and selectivity. For instance, replacing an amide linker with a urea motif has been a successful strategy to modify molecular shape and improve physicochemical properties, such as reducing plasma protein binding, while maintaining a comparable in vitro activity profile. acs.org This iterative process of fragment screening, structural analysis, and chemical optimization has led to the development of several approved drugs. nih.govresearchgate.net

Preclinical Pharmacological Evaluation Methodologies

The preclinical evaluation of novel chemical entities is a critical step to determine their potential as therapeutic agents before clinical trials. nih.gov For compounds like Carbanilide, 2-methoxy-, and its analogues, this involves a series of standardized in vitro and in vivo studies to establish efficacy and pharmacodynamic profiles. nih.gov

Initial efficacy testing for potential anticancer agents involves a battery of in vitro assays using human cancer cell lines. These assays are designed to measure a compound's ability to inhibit cell growth, induce programmed cell death (apoptosis), and disrupt the cell division cycle.

Antiproliferative Assays: The most common method to assess antiproliferative activity is the MTT or WST-1 assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.commdpi.com Compounds are tested across a range of concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cells. Studies on various methoxy-substituted compounds have demonstrated potent antiproliferative effects against different cancer cell lines. nih.govtums.ac.ir For example, novel hydroxynaphthanilides have shown IC50 values in the low micromolar range against THP-1 (leukemia) and MCF-7 (breast cancer) cells. mdpi.com

Apoptosis Induction: The ability of a compound to induce apoptosis is a hallmark of many effective cancer therapies. researchgate.net This can be measured using techniques like flow cytometry with Annexin V/Propidium Iodide (PI) staining, which identifies cells in the early and late stages of apoptosis. mdpi.com The mechanism of apoptosis can be further investigated by measuring the activity of key proteins like caspases or by observing changes in the expression of regulatory proteins such as Bcl-2 and Bax. researchgate.net A synthetic organosulfur compound, p-methoxyphenyl p-toluenesulfonate, has been shown to induce apoptosis in breast cancer cells. nih.gov Similarly, a methoxy-substituted compound demonstrated a pro-apoptotic effect on pancreatic cancer cells by upregulating Bax and p53 expression. tums.ac.ir

Cell Cycle Analysis: Cancer is characterized by uncontrolled cell division, making the cell cycle a key therapeutic target. Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). ualberta.caresearchgate.net An effective anticancer agent may cause cells to accumulate in a specific phase, indicating cell cycle arrest. For example, a 5-(3-amino-4-methoxyphenyl) derivative was found to cause cell cycle arrest at the G2/M phase in leukemia cells. semanticscholar.org Similarly, certain hydroxynaphthanilides induced an accumulation of cancer cells in the G1 phase, associated with a downregulation of cyclin E1 protein levels. mdpi.com

Table 1: In Vitro Activity of Methoxy-Substituted Compounds in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| Benzo[h]chromeno[2,3-d]pyrimidine (para-methoxybenzyl moiety) | MCF-7 (Breast) | Cytotoxicity | High cytotoxicity, induced G1 arrest and apoptosis | nih.gov |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (Leukemia) | Antiproliferative (WST-1) | IC50 = 3.06 µM, induced G1 arrest and apoptosis | mdpi.com |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (Breast) | Antiproliferative (WST-1) | IC50 = 5.23 µM, induced G1 arrest | mdpi.com |

| p-methoxyphenyl p-toluenesulfonate | Breast Cancer Cells | Flow Cytometry | Induced cell cycle arrest and apoptosis | nih.gov |

| 5-(3-amino-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiole-3-one | HL-60 (Leukemia) | Flow Cytometry | Induced G2/M cell cycle arrest and apoptosis | semanticscholar.org |

To evaluate the efficacy of a drug candidate in a living organism, researchers use in vivo animal models, with xenograft models being the most common in cancer research. nih.gov These models involve implanting human tumor cells or patient-derived tumor tissue (PDX) into immunocompromised mice. mdpi.comnih.gov

The diphenylurea-based multikinase inhibitor Sorafenib has been extensively studied in various xenograft models. oncotarget.comfrontiersin.org In a typical study, once tumors reach a specified size, the animals are treated with the test compound. nih.gov Efficacy is primarily measured by the inhibition of tumor growth over time compared to a vehicle-treated control group. oncotarget.com For example, in preclinical models of hepatocellular carcinoma, both regorafenib and sorafenib, which share the carbanilide core structure, caused significant tumor growth inhibition in the majority of patient-derived xenograft models tested. oncotarget.com

Beyond tumor size, these models are crucial for pharmacodynamic (PD) profiling, which assesses the effect of the drug on its target in the tumor tissue. This can involve analyzing protein expression or phosphorylation status in tumor lysates from treated and untreated animals to confirm that the drug is engaging its intended target, such as inhibiting a specific kinase pathway. oncotarget.com Furthermore, xenograft models allow for the evaluation of effects on the tumor microenvironment, such as changes in blood vessel density to assess antiangiogenic activity. nih.govnih.gov

Proof-of-concept (PoC) studies are designed to demonstrate that a drug candidate has the intended biological effect in a disease model, thereby validating the therapeutic strategy. In oncology, a successful PoC study provides the first evidence of in vivo efficacy that justifies further development.

The development of the first urea-based kinase inhibitors provides a clear example of a PoC study. After identifying a lead compound with activity against the Raf1 kinase in vitro, preclinical studies were conducted in mouse xenograft models using HCT116 colon cancer cells. The demonstration that the compound could effectively inhibit the growth of these xenografts in vivo served as the first proof-of-concept that targeting the c-Raf kinase was a viable anticancer strategy. nih.gov This successful PoC was pivotal for the continued optimization and eventual development of drugs like Sorafenib. nih.gov

Advanced Biological Activity Profiling of Carbanilide, 2-methoxy- Analogues

The carbanilide scaffold is a key feature in numerous multikinase inhibitors, which often target pathways involved in both tumor cell proliferation and angiogenesis. nih.gov The addition of substituents like a methoxy group can enhance these activities. nih.gov Advanced profiling of analogues of Carbanilide, 2-methoxy- would therefore focus on their dual potential as anticancer and antiangiogenic agents.

Many effective cancer therapies work by not only killing tumor cells directly but also by cutting off their blood supply, a process known as angiogenesis. nih.gov The urea-based structure is central to several drugs that exhibit both of these properties.

Anticancer Potential: The anticancer activity of the carbanilide scaffold is well-documented, primarily through its role in kinase inhibition. nih.govresearchgate.net Compounds based on this structure, such as Sorafenib, inhibit multiple receptor tyrosine kinases and downstream signaling pathways like the RAF/MEK/ERK pathway, which are critical for tumor cell proliferation and survival. oncotarget.com The presence of methoxy groups on aromatic rings has often been associated with favorable antitumor properties in various classes of compounds. nih.gov Synthetic derivatives of natural compounds have also shown that such modifications can increase their anti-cancer potential. mdpi.com

Antiangiogenic Potential: A key mechanism for many urea-based kinase inhibitors is the inhibition of receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). oncotarget.com Studies using lymphoma xenograft models have shown that sorafenib treatment leads to a significant reduction in tumor vessel density and an increase in necrotic areas within the tumor, demonstrating a potent antiangiogenic effect in vivo. nih.gov This effect is achieved by targeting these critical pathways in both the tumor cells and the vascular endothelial cells. nih.gov The development of resistance to drugs like sorafenib has been linked to the activation of alternative angiogenic pathways, underscoring the importance of this mechanism of action. nih.gov

Evaluation of Anti-inflammatory and Immunomodulatory Activities

No research data specifically investigating the anti-inflammatory or immunomodulatory effects of "Carbanilide, 2-methoxy-" is currently available in published scientific literature. Studies on other methoxy-substituted compounds have suggested potential for these activities, but direct evidence for this specific carbanilide is absent.

Assessment of Antimicrobial and Antiviral Efficacy

Similarly, there is a lack of published research assessing the antimicrobial and antiviral efficacy of "Carbanilide, 2-methoxy-". While the broader class of carbanilides has been a subject of interest in antimicrobial research, specific data, including detailed findings and data tables for the 2-methoxy substituted variant, are not available.

Due to a lack of specific scientific data on the metabolic fate and biotransformation of the chemical compound "Carbanilide, 2-methoxy-," it is not possible to generate a detailed and accurate article following the requested outline. Extensive searches for research on this specific compound have not yielded the necessary information regarding its enzymatic biotransformation, metabolite identification, pharmacokinetic and pharmacodynamic properties, or inter-species metabolic comparisons.

To provide a scientifically sound and informative article, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of "Carbanilide, 2-methoxy-" are required. This would include identification of the specific enzymes involved in its breakdown, the chemical structures of its metabolites, data from preclinical studies to model its behavior in a biological system, and comparative data across different species.

Without such foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. General principles of metabolic pathways and biotransformation exist, but applying these to a specific compound without experimental evidence would be inappropriate and potentially misleading.

Therefore, the generation of the requested article focusing solely on "Carbanilide, 2-methoxy-" cannot be completed at this time. Should relevant scientific literature become available in the future, it would be possible to revisit this topic and provide the requested detailed analysis.

Environmental Fate and Ecotoxicological Assessment of Carbanilide, 2 Methoxy

Environmental Degradation Pathways (e.g., Photolysis, Hydrolysis, Biodegradation)

The environmental persistence of phenylurea compounds is significantly influenced by three primary degradation pathways: photolysis, hydrolysis, and biodegradation.

Photolysis: Photochemical degradation can occur when these compounds are exposed to sunlight. While this process can contribute to the breakdown of phenylurea herbicides, it often results in partial degradation, leading to the formation of intermediate metabolites that may themselves be persistent and toxic. For instance, studies on the phenylurea herbicide linuron have shown that it can be photolyzed when exposed to sunlight nih.gov.

Hydrolysis: Phenylurea herbicides are generally stable to chemical degradation in aqueous solutions under moderate temperatures and at a pH range of 4 to 10. This suggests that hydrolysis is not a major degradation pathway in most natural soil and water environments oup.com. However, at higher pH levels (above 9), hydrolysis of compounds like linuron can occur nih.gov.

Biodegradation: The principal mechanism for the dissipation of phenylurea herbicides from the environment is microbial degradation epa.govorst.edu. A variety of soil microorganisms, including bacteria and fungi, are capable of degrading these compounds. The degradation process often begins with the demethylation of the urea (B33335) side chain nih.gov. For example, the initial N-demethylation of isoproturon is a rate-limiting step in its complete mineralization nih.gov. Several bacterial and fungal isolates have been identified that can degrade the N-methoxy-N-methylurea or N,N-dimethylurea side chains of many phenylurea herbicides oup.com. The degradation of these herbicides can lead to the formation of metabolites such as 3,4-dichloroaniline (3,4-DCA), which can be more toxic than the parent compound nih.gov.

Table 1: Primary Environmental Degradation Pathways for Phenylurea Herbicides

| Degradation Pathway | Description | Significance for Phenylurea Herbicides |

|---|---|---|

| Photolysis | Degradation by sunlight. | Can lead to partial degradation and formation of metabolites. |

| Hydrolysis | Chemical breakdown in the presence of water. | Generally slow under typical environmental pH and temperature. |

| Biodegradation | Breakdown by microorganisms (bacteria and fungi). | The primary and most significant degradation pathway in soil and water. |

Soil and Water Contamination Dynamics and Remediation Strategies

Due to their persistence, phenylurea herbicides like diuron and linuron can contaminate soil and water resources. Their mobility in soil is influenced by factors such as soil type, organic matter content, and pH.

Soil Contamination: Phenylurea herbicides are moderately persistent in soil, with half-lives that can range from a few weeks to several months. For example, the aerobic soil metabolism half-life for linuron ranges from 57 to 100 days epa.govepa.gov. While they can be relatively immobile in soils with high organic matter content, increased mobility and the potential for groundwater contamination exist in coarse-textured soils with low organic matter epa.govepa.gov.

Water Contamination: Runoff from treated agricultural fields is a significant pathway for the contamination of surface water bodies with phenylurea herbicides. Once in aquatic environments, these compounds can persist, particularly in waters with low microbiological activity epa.gov. Diuron, for instance, has been detected in surface water, and its presence poses a threat to aquatic ecosystems oup.com.

Remediation Strategies: Bioremediation is considered an effective and environmentally friendly strategy for removing phenylurea herbicides from contaminated environments researchgate.net. This can involve:

Biostimulation: Enhancing the activity of indigenous microbial populations by adding nutrients.

Bioaugmentation: Introducing specific microorganisms with known degradative capabilities into the contaminated site nih.gov.

Bioavailability Enhancement: Using substances like cyclodextrins to increase the availability of the herbicide to degrading microorganisms nih.gov.

Research has identified bacterial strains, such as Ochrobactrum anthropi, that can completely remove herbicides like diuron and linuron from aqueous solutions nih.gov.

Impact on Non-Target Organisms and Ecosystem Health

The presence of phenylurea herbicides in the environment can have adverse effects on a range of non-target organisms.

Aquatic Organisms: These herbicides can be moderately to highly toxic to aquatic invertebrates and fish epa.govnih.govwa.gov. Diuron, for example, is moderately to highly toxic to aquatic insects wa.gov. Chronic exposure can lead to reproductive effects in fish epa.gov. The degradation product 3,4-dichloroaniline (3,4-DCA) exhibits higher toxicity than the parent diuron compound nih.gov.

Terrestrial Organisms: Phenylurea herbicides are generally slightly toxic to mammals and birds upon acute exposure nih.gov. However, chronic exposure to linuron has been shown to pose a risk to birds epa.gov. Linuron is considered non-toxic to bees orst.edu.

Table 2: Ecotoxicological Effects of Phenylurea Herbicides on Non-Target Organisms

| Organism Group | Acute Toxicity | Chronic Effects |

|---|---|---|

| Aquatic Invertebrates | Moderately to Highly Toxic | Data not specified |

| Fish | Moderately Toxic | Reproductive effects |

| Birds | Slightly Toxic | Risk with chronic exposure |

| Mammals | Slightly Toxic | Data not specified |

| Bees | Non-Toxic | Data not specified |

Environmental Risk Assessment Methodologies

The environmental risk assessment for phenylurea herbicides involves a comprehensive evaluation of their environmental fate and ecotoxicological effects. This process typically includes:

Environmental Fate Studies: These studies investigate the persistence, mobility, and degradation pathways of the herbicide in soil and water. Key parameters measured include the half-life in soil and water, adsorption/desorption coefficients (Koc), and the identification of major degradation products. The environmental fate assessment for linuron, for example, was considered incomplete without information on the persistence and mobility of its degradates epa.govepa.gov.

Ecotoxicity Testing: A battery of tests is conducted to determine the toxicity of the herbicide and its metabolites to a range of non-target organisms, including aquatic and terrestrial species. These tests determine endpoints such as the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a 50% response).

Exposure Modeling: Models are used to predict the environmental concentrations of the herbicide in different compartments (soil, water, air) based on its usage patterns and environmental fate properties.

Risk Characterization: The potential for adverse effects is characterized by comparing the predicted environmental concentrations with the established ecotoxicological endpoints.

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies conduct these comprehensive risk assessments as part of the reregistration eligibility decision process for pesticides epa.gov.

Future Horizons: Charting the Next Wave of Research for Carbanilide (B493258), 2-methoxy-

The scientific journey of a chemical compound is one of continuous exploration and discovery. For Carbanilide, 2-methoxy-, a substituted urea derivative, the path forward is paved with exciting possibilities, branching into novel therapeutic applications, the identification of new biological interactions, the integration of cutting-edge computational tools, and the development of sophisticated analytical methodologies. While extensive research on this specific molecule is still emerging, the broader landscape of related compounds provides a roadmap for future investigations.

Q & A

Q. What are the standard protocols for synthesizing 2-methoxy-carbanilide, and how can purity be verified?

Synthesis typically involves reacting substituted anilines with chloroformates or urea derivatives under controlled conditions. For purity verification, use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to detect impurities. New compounds require characterization via nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm identity and purity . For known compounds, cross-referencing spectral data with literature is critical .

Q. Which spectroscopic techniques are essential for structural elucidation of 2-methoxy-carbanilide?

Key techniques include:

- NMR : Observe methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 ppm range.

- IR : Look for C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- MS : Confirm molecular ion peaks matching the molecular formula (e.g., C₉H₁₀N₂O₂). Ensure consistency with published data for known analogs .

Advanced Research Questions

Q. How can researchers mitigate interference from chloroformates during HPLC analysis of 2-methoxy-carbanilide?

Chloroformates react with aniline to form urea derivatives, which co-elute with carbanilide. To resolve this:

- Pre-treat samples with derivatizing agents to neutralize chloroformates.

- Use gradient elution HPLC with a C18 column to improve separation.

- Document chloroformate presence in the sample matrix and validate method specificity .

Q. What statistical approaches validate the precision of 2-methoxy-carbanilide quantification using HPLC?

- Daily calibration : Use an intermediate standard (10× detection limit) to calculate response factors (RFc = [Cc × VI]/Rc), ensuring day-to-day variability <10% .

- Variance thresholds : If variability exceeds 10%, recalibrate or prepare fresh standards. Include error margins in concentration calculations (e.g., Wd = [RFc × Rd × VE]/VI) .

Q. How should researchers adjust atmospheric conditions when calculating airborne 2-methoxy-carbanilide concentrations?

Convert ambient air volume (Vm) to standard conditions (25°C, 760 mmHg) using:

where is temperature (K) and is pressure (mmHg). This ensures accurate phosgene-to-carbanilide stoichiometric conversions .

Q. What procedural adjustments address data contradictions caused by reagent impurities in carbanilide analysis?

- Aniline purification : Vacuum-distill reagent-grade aniline in glass apparatus to remove trace carbanilide.

- Blank controls : Run reagent-only samples to identify baseline contamination.

- Validation : Spike recovery tests to confirm method accuracy .

Methodological Best Practices

Q. How should experimental procedures for 2-methoxy-carbanilide synthesis be documented to ensure reproducibility?

- Detailed methods : Include reaction stoichiometry, solvent systems, and purification steps (e.g., recrystallization solvents).

- Supporting information : Provide spectral data (NMR, IR) for new compounds in supplementary files.

- Literature alignment : Cite established protocols for analogous compounds .

Q. What frameworks guide the interpretation of 2-methoxy-carbanilide bioactivity data?

- Dose-response curves : Use nonlinear regression to estimate EC₅₀ values.

- Toxicity thresholds : Reference guidelines like OECD 423 for acute toxicity testing.

- Mechanistic studies : Pair HPLC quantification with in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.